molecular formula C13H8FNO3 B188756 2-Fluoro-4'-nitrobenzophenone CAS No. 77778-85-9

2-Fluoro-4'-nitrobenzophenone

Cat. No. B188756
CAS RN: 77778-85-9
M. Wt: 245.21 g/mol
InChI Key: LCVWICCHGJHKEX-UHFFFAOYSA-N
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Description

2-Fluoro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8FNO3 . It is also known as 4’-nitro-2-fluorobenzophenone or 2-fluoro-4-nitrodiphenyl ketone .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-nitrobenzophenone is represented by the linear formula C13H8FNO3 . The InChI code for this compound is 1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .


Physical And Chemical Properties Analysis

2-Fluoro-4’-nitrobenzophenone is a yellow solid . It has a molecular weight of 245.21 g/mol . The compound is represented by the linear formula C13H8FNO3 .

Scientific Research Applications

Application

2-Fluoro-4’-nitrobenzophenone has been used in the synthesis of novel potential affordable antitubercular agents .

Method of Application

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized . The specific methods of synthesis are not detailed in the source.

Results

All the novel derivatives exerted potent or moderate active against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis .

Material Science

Application

2-Fluoro-4’-nitrobenzophenone is used in material science due to its unique properties and versatility.

Method of Application

FNB can be synthesized by various methods, including nitration, Friedel-Crafts acylation, Suzuki coupling, and hydrogenation. One of the most common ways to prepare FNB is by the nitration of 2-fluorobenzophenone using a mixture of nitric and sulfuric acids under controlled conditions.

Results

Synthesis of Aryl Diiodonium

Application

2-Fluoro-4’-nitrobenzophenone can be used in the synthesis of aryl diiodonium .

Method of Application

A reaction flask is charged with copper nanoparticles, aryl diiodonium, benzene boronic acid, potassium phosphate, potassium fluoride, pivalic acid, and polyethylene glycol-400. The reaction mixture is then introduced to an atmospheric pressure of carbon monoxide .

Results

The specific results or outcomes of this application are not detailed in the source .

Synthesis of Aryl Diiodonium

Application

2-Fluoro-4’-nitrobenzophenone can be used in the synthesis of aryl diiodonium .

Method of Application

A reaction flask is charged with copper nanoparticles, aryl diiodonium, benzene boronic acid, potassium phosphate, potassium fluoride, pivalic acid, and polyethylene glycol-400. The reaction mixture is then introduced to an atmospheric pressure of carbon monoxide .

Results

The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

The safety data sheet for 4-Fluoro-4’-nitrobenzophenone, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2-fluorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWICCHGJHKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356610
Record name 2-FLUORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-nitrobenzophenone

CAS RN

77778-85-9
Record name 2-FLUORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Vejdělek, M Rajšner, A Dlabač… - Collection of …, 1980 - cccc.uochb.cas.cz
… A similar reaction of 4-chloronitrobenzene with (2-fluorophenyl)acetonitrile gave compound XX as the main product; in smaller amounts 4-nitroanisole, 2-fluoro-4'-nitrobenzophenone (…
Number of citations: 16 cccc.uochb.cas.cz
Y Suzuki, T Toyota, A Miyashita… - Chemical and …, 2006 - jstage.jst.go.jp
… 2-Chloro-2-fluoro-4-nitrobenzophenone (5e): Colorless prisms (recrystallized from n-hexane/dichloromethane). mp 86—87C. IR (KBr) cm 1: 1666 (CO), 1528, 1291 (NO2). …
Number of citations: 34 www.jstage.jst.go.jp
J Brześkiewicz, R Loska… - The Journal of Organic …, 2018 - ACS Publications
Readily available α,α-dichlorotoluenes enter a vicarious nucleophilic substitution (VNS) reaction with electron-deficient arenes to give α-chlorobenzylated nitrobenzenes, as well as six- …
Number of citations: 20 pubs.acs.org

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